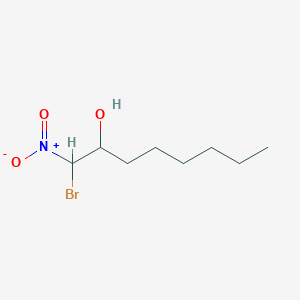

1-bromo-1-nitrooctan-2-ol

Description

Significance of α-Halonitroalcohols as Synthetic Intermediates

α-Halonitroalcohols, which have a halogen and a nitro group attached to the same carbon atom, are particularly valuable synthetic intermediates. The nitro group can be reduced to an amine, transformed into a carbonyl group via the Nef reaction, or participate in C-C bond-forming reactions through its acidic α-proton. The halogen atom, a good leaving group, can be displaced by various nucleophiles.

This dual functionality makes α-halonitroalcohols precursors to a variety of important molecular scaffolds. For instance, they are key starting materials for the synthesis of β-aminoalcohols, which are structural motifs found in numerous biologically active compounds and pharmaceutical drugs. mdpi.com The Henry reaction (or nitroaldol reaction) is a fundamental method for creating the carbon-carbon bond in β-nitroalcohols, which can then be halogenated to form α-halonitroalcohols. rsc.orgnih.gov Alternatively, the direct condensation of aldehydes with bromonitromethane (B42901) can yield α-bromo-β-nitroalcohols. rsc.org

The synthetic versatility of these compounds is further highlighted by their use in the preparation of α,β-unsaturated esters and other complex molecules. sioc-journal.cn The strategic placement of the halo and nitro functionalities provides a platform for sequential reactions, enabling the construction of intricate molecular frameworks from simple starting materials.

Overview of the Structural and Stereochemical Characteristics of 1-bromo-1-nitrooctan-2-ol

Structural Features: The molecule this compound possesses an eight-carbon chain. The key functionalities are located at the C1 and C2 positions. The C1 carbon is attached to a bromine atom, a nitro group (NO₂), and a hydrogen atom. The C2 carbon is bonded to a hydroxyl group (-OH) and the rest of the six-carbon alkyl chain.

Spectroscopic Characteristics (Expected):

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would correspond to the O-H stretching of the alcohol group. pressbooks.pub Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. savemyexams.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the proton on the carbon bearing the bromo and nitro groups (C1) would likely appear as a doublet in the 4.5-5.5 ppm region, shifted downfield due to the electron-withdrawing effects of the adjacent electronegative atoms. The proton on the carbon with the hydroxyl group (C2) would be expected in the 3.5-4.5 ppm range. pressbooks.pub The ¹³C NMR spectrum would show a signal for the C1 carbon significantly deshielded by the attached bromine and nitro group.

Stereochemical Characteristics: A critical aspect of the structure of this compound is the presence of two adjacent stereogenic centers at C1 and C2. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as syn and anti, depending on the relative orientation of the substituents on the C1-C2 bond.

The ability to control the stereochemical outcome of the synthesis of such molecules is a major focus of research in this area. The development of stereoselective synthetic methods is crucial for accessing single, pure stereoisomers, which is often a requirement for biological applications. thieme.de

| Stereocenter | Possible Configurations | Resulting Stereoisomers |

| C1 | R or S | (1R, 2R) and (1S, 2S) - Enantiomeric pair 1 |

| C2 | R or S | (1R, 2S) and (1S, 2R) - Enantiomeric pair 2 |

This table illustrates the possible stereoisomers of this compound based on the two stereocenters.

Research Challenges and Opportunities in the Chemistry of α-Bromo-β-nitroalcohols

The chemistry of α-bromo-β-nitroalcohols is an active area of research, presenting both significant challenges and exciting opportunities.

Challenges: A primary challenge is the control of stereoselectivity during synthesis. Achieving high diastereoselectivity (syn vs. anti) and enantioselectivity in the formation of the two adjacent stereocenters is often difficult. rsc.org Many synthetic methods yield mixtures of stereoisomers, requiring tedious and often inefficient separation processes. Furthermore, the stability of some halonitroalcohols can be a concern, as they may be prone to decomposition or elimination reactions under certain conditions.

Opportunities: The challenges in this field directly translate into opportunities for innovation. There is a continuous drive to develop novel catalytic systems that can provide high levels of stereocontrol in the synthesis of α-bromo-β-nitroalcohols.

Catalyst Development: Research is focused on the design and application of new catalysts, including those based on transition metals (like copper and indium), organocatalysts, and biocatalysts (enzymes). mdpi.comnih.govrsc.org For example, the use of chiral ligands in metal-catalyzed Henry-type reactions has shown promise in achieving high enantioselectivity. rsc.org

Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic routes. This includes the use of milder reaction conditions, recyclable catalysts, and atom-economical reactions to minimize waste. nih.gov

Synthetic Applications: A significant opportunity lies in expanding the synthetic utility of α-bromo-β-nitroalcohols. Exploring their reactivity in a wider range of transformations and applying them to the total synthesis of complex natural products and medicinally important molecules remains a key research direction. ub.edu Their potential as precursors for novel heterocyclic compounds and non-proteinogenic amino acids is also an area of active investigation.

The following table summarizes some catalytic approaches for the synthesis of related nitroalcohols, highlighting the ongoing efforts to improve efficiency and selectivity.

| Catalyst System | Aldehyde Substrate | Nitroalkane | Yield | Stereoselectivity | Reference |

| Copper(II) acetate (B1210297) / Chiral amino pyridine (B92270) | Various aromatic and aliphatic | Bromonitromethane | Good to excellent | High enantioselectivity | rsc.org |

| Mesoporous CuMgAl ternary oxide | Various aldehydes | Nitromethane (B149229) | High | - | nih.gov |

| Alcohol Dehydrogenases (ADHs) | - (Reduction of α-nitroketones) | - | High | High enantioselectivity | mdpi.com |

This table presents examples of different catalytic systems used in the synthesis of nitroalcohols, demonstrating the diversity of approaches being explored to address synthetic challenges.

Structure

3D Structure

Properties

CAS No. |

15509-51-0 |

|---|---|

Molecular Formula |

C8H16BrNO3 |

Molecular Weight |

254.12 g/mol |

IUPAC Name |

1-bromo-1-nitrooctan-2-ol |

InChI |

InChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3 |

InChI Key |

GWNCZMMMYVYUCI-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C([N+](=O)[O-])Br)O |

Canonical SMILES |

CCCCCCC(C([N+](=O)[O-])Br)O |

Other CAS No. |

15509-51-0 |

Synonyms |

1-bromo-1-nitro-octan-2-ol |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 1 Nitrooctan 2 Ol and Analogous α Halonitroalcohols

Direct Synthesis Strategies for 1-bromo-1-nitrooctan-2-ol

Direct approaches offer efficient pathways to this compound by introducing the critical bromo and nitro functionalities in the final steps of the synthesis.

A conventional and direct method for preparing 2-bromo-2-nitroalkan-1-ols is the bromination of the corresponding β-nitroalcohol precursor. researchgate.net In this approach, the β-nitroalcohol, 1-nitrooctan-2-ol, is treated with a brominating agent, typically molecular bromine (Br₂). researchgate.net The reaction proceeds via the substitution of the acidic α-proton of the nitro group.

The general mechanism involves the deprotonation of the carbon alpha to the nitro group to form a nitronate intermediate, which then reacts with bromine. This method is straightforward but can sometimes lead to the formation of dibrominated by-products, such as 2,2-dibromo-2-nitroalkanols, which may complicate purification. researchgate.net Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired monobrominated product.

Table 1: Example of Direct Bromination of a β-Nitroalcohol

| Precursor | Reagent | Product | Key Considerations |

| 1-Nitrooctan-2-ol | Bromine (Br₂) | This compound | Potential for over-bromination to 1,1-dibromo-1-nitrooctan-2-ol. researchgate.net |

One-Pot Conversion Approaches

More advanced strategies involve one-pot conversions that combine multiple reaction steps without isolating intermediates, enhancing efficiency. A notable one-pot approach is the direct condensation of an aldehyde with bromonitromethane (B42901), which functions as a specialized Henry (nitroaldol) reaction. researchgate.net This method directly constructs the 2-bromo-2-nitroalkan-1-ol framework.

Recent research has focused on developing catalytic, asymmetric versions of this reaction to produce enantiomerically enriched products. For instance, a catalytic system composed of copper(II) acetate (B1210297) and a chiral camphor-derived amino pyridine (B92270) ligand has been successfully employed for the enantioselective addition of bromonitromethane to a variety of aliphatic and aromatic aldehydes. researchgate.net This catalytic approach provides direct access to chiral 2-bromo-2-nitroalkan-1-ols under mild conditions, although it may face challenges from a competitive uncatalyzed reaction pathway. researchgate.net

Table 2: Catalytic One-Pot Synthesis of 2-Bromo-2-nitroalkan-1-ols

| Aldehyde | Nitro-component | Catalyst System | Product Type | Ref. |

| Heptanal (B48729) | Bromonitromethane | Copper(II) acetate / Chiral amino pyridine ligand | Chiral this compound | researchgate.net |

| Various | Bromonitromethane | Sodium Iodide (NaI) | Racemic 2-bromo-2-nitroalkan-1-ols | researchgate.net |

Precursor Chemistry and Indirect Routes to α-Bromo-β-nitroalcohol Scaffolds

Indirect routes involve the synthesis of key intermediates, such as β-nitroalcohols or nitroalkenes, which are then converted to the final α-bromo-β-nitroalcohol product. These multi-step sequences offer versatility and control over the introduction of different functional groups.

The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of β-nitroalcohols. wikipedia.orgorganic-chemistry.org Discovered by Louis Henry in 1895, this base-catalyzed reaction involves the addition of a nitroalkane to an aldehyde or ketone. wikipedia.org For the synthesis of the precursor to this compound, nitromethane (B149229) is reacted with heptanal in the presence of a base.

The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion. wikipedia.orgtcichemicals.com This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields the β-nitroalcohol, 1-nitrooctan-2-ol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org The resulting β-nitroalcohols are highly valuable synthetic intermediates because their functional groups can be readily transformed. tcichemicals.comyoutube.com

An important indirect pathway utilizes the β-nitroalcohol precursor, which is first dehydrated to a nitroalkene intermediate. The products of the Henry reaction can be readily dehydrated to yield nitroalkenes, particularly when acidic protons are available on the α-carbon. wikipedia.orgorganic-chemistry.org The dehydration of 1-nitrooctan-2-ol can be achieved using acid catalysts like concentrated sulfuric or phosphoric acid, or by passing the alcohol vapor over heated aluminum oxide. chemguide.co.uklibretexts.org This elimination reaction forms water and the corresponding nitroalkene, 1-nitrooct-1-ene.

The resulting nitroalkene is a versatile intermediate. researchgate.net The carbon-carbon double bond can then be subjected to a halogenation reaction. Treatment of the nitroalkene with molecular bromine (Br₂) leads to the addition of bromine across the double bond. masterorganicchemistry.com Depending on the reaction conditions and subsequent steps, this can lead to the formation of the desired α-halonitroalcohol scaffold.

Another indirect route involves the formation of an α-bromonitroalkene, which can serve as a key precursor. Bromonitroalkenes are highly useful and reactive intermediates in organic synthesis. rsc.orgnih.gov These compounds are typically prepared from nitroalkenes through bromination reactions. rsc.org

A synthetic sequence can be envisioned starting from a nitroalkane. The first step is the bromination at the α-position of the nitroalkane. This can be followed by a dehydrobromination step (elimination of HBr) under basic conditions to generate the α-bromonitroalkene. These α-bromonitroalkenes are effective dielectrophiles, and their bromo and nitro groups can act as good leaving groups in subsequent nucleophilic substitution or addition reactions, providing a pathway to construct more complex molecular architectures. nih.gov

Functionalization of Aliphatic Hydrocarbons via Nitration and Halogenation

The direct functionalization of aliphatic hydrocarbons through nitration and halogenation presents a pathway to introduce nitro and halo groups, which are precursors to α-halonitroalcohols. This approach, however, is often challenged by a lack of selectivity. unacademy.com

The halogenation of alkanes, a substitution reaction, typically proceeds via a free-radical mechanism when initiated by UV light or heat. unacademy.com This process can lead to a mixture of halogenated products, making it difficult to isolate the desired isomer in high yield. The reactivity of halogens follows the order: fluorine > chlorine > bromine > iodine. unacademy.com

Nitration of aliphatic hydrocarbons can be achieved in the vapor phase at elevated temperatures using nitric acid or oxides of nitrogen. google.com The introduction of a halogen, such as chlorine, bromine, or iodine, during this process has been shown to improve the yields of nitro hydrocarbons. google.com This method, however, often results in a variety of nitrated and oxidized products, complicating the isolation of a specific target molecule like 1-nitrooctane, a potential precursor to this compound.

A general representation of this two-step conceptual pathway is as follows:

Nitration:

Octane + HNO₃/Heat → 1-Nitrooctane + Other isomers and oxidation products

α-Halogenation:

1-Nitrooctane + Br₂/Base → 1-Bromo-1-nitrooctane

While direct, this route's practicality is limited by low selectivity and the formation of complex product mixtures.

Stereoselective Synthesis of α-Bromo-β-nitroalcohols

Achieving stereocontrol in the synthesis of α-bromo-β-nitroalcohols is crucial for their application in areas where specific stereoisomers are required. This is typically accomplished by first establishing the stereochemistry of a β-nitroalcohol intermediate, followed by a stereocontrolled halogenation step.

Asymmetric Henry Reactions for Chiral β-Nitroalcohol Intermediates

The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitroalcohol. mdpi.combuchler-gmbh.com The development of asymmetric Henry reactions has been a significant focus, enabling the synthesis of enantioenriched β-nitroalcohols. niscpr.res.inresearchgate.net

Various chiral catalysts, including transition metal complexes and organocatalysts, have been successfully employed. mdpi.comniscpr.res.in For instance, copper(II) acetate in combination with chiral amino pyridine ligands has been shown to catalyze the direct condensation of aldehydes with bromonitromethane to produce highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. researchgate.net

| Aldehyde | Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| Benzaldehyde | Cu(OAc)₂ / Chiral Ligand 1 | 95:5 | 92 |

| 4-Chlorobenzaldehyde | Cu(OAc)₂ / Chiral Ligand 1 | 96:4 | 94 |

| Hexanal (B45976) | Cu(OAc)₂ / Chiral Ligand 1 | 85:15 | 88 |

Table 1: Examples of Asymmetric Henry Reactions for the Synthesis of Chiral β-Nitroalcohols. (Data derived from representative studies on asymmetric Henry reactions).

Biocatalytic Routes to Enantiopure β-Nitroalcohols

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure β-nitroalcohols, offering high selectivity under mild reaction conditions. rsc.orgnih.gov Enzymes such as hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) have been effectively utilized. researchgate.netmdpi.comresearchgate.net

HNLs can catalyze both the Henry and retro-Henry reactions. researchgate.net For example, immobilized Arabidopsis thaliana HNL has been used for the kinetic resolution of racemic β-nitroalcohols to yield the corresponding (S)-β-nitroalcohols with high enantiomeric excess. researchgate.net Alcohol dehydrogenases are employed in the asymmetric reduction of α-nitroketones to afford chiral β-nitroalcohols. mdpi.comresearchgate.net This method allows for the preparation of both (S) and (R)-enantiomers depending on the specific ADH used. researchgate.net

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee %) |

| Racemic 2-nitro-1-phenylethanol | Immobilized AtHNL | (S)-2-nitro-1-phenylethanol | >99 |

| 1-Nitro-2-propanone | ADH from Rhodococcus ruber | (R)-1-Nitro-2-propanol | >99 |

| 1-Phenyl-2-nitroethanone | ADH from Lactobacillus kefir | (S)-1-Phenyl-2-nitroethanol | 98 |

Table 2: Biocatalytic Synthesis of Enantiopure β-Nitroalcohols. (Data synthesized from studies on biocatalytic routes to β-nitroalcohols). researchgate.netresearchgate.net

Control of Stereochemistry in Halogenation and Elimination Processes

Once a chiral β-nitroalcohol is obtained, the subsequent halogenation step must be controlled to avoid racemization or epimerization. The presence of the nitro and hydroxyl groups can influence the stereochemical outcome of the reaction.

The bromination of nitroalkanols can be achieved using bromine, but this may lead to the formation of dibrominated by-products. researchgate.net The stereochemistry of the final α-bromo-β-nitroalcohol is dependent on the mechanism of the halogenation and the stereochemistry of the starting β-nitroalcohol.

Elimination reactions of β-nitroalcohols can lead to the formation of nitroalkenes, which can then undergo further functionalization. The stereoselectivity of these elimination reactions is also a critical consideration in synthetic design. nih.gov

Emerging Catalytic and Green Chemistry Approaches in Halonitroalcohol Synthesis

Recent advancements in catalysis and a growing emphasis on sustainable chemistry are influencing the synthesis of halonitroalcohols. scienceopen.commdpi.commdpi.com Green chemistry principles, such as the use of catalytic reagents over stoichiometric ones, minimizing waste, and employing environmentally benign solvents, are being increasingly integrated into synthetic protocols. researchgate.netresearchgate.net

Catalysis is a cornerstone of green chemistry, and the development of new catalysts for the synthesis of α-halonitroalcohols is an active area of research. mdpi.com This includes the design of more efficient and recyclable catalysts for asymmetric Henry reactions and other key transformations. Biocatalysis, as discussed earlier, is inherently a green approach due to its use of renewable enzymes and mild reaction conditions. scienceopen.com

Future research in this area will likely focus on the development of catalytic systems that can achieve high levels of chemo-, regio-, and stereoselectivity in a single step, thereby reducing the number of synthetic operations and minimizing waste. The integration of flow chemistry and other process intensification technologies may also offer more sustainable and efficient routes to these valuable compounds.

Reactivity and Chemical Transformations of 1 Bromo 1 Nitrooctan 2 Ol and Its Derivatives

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in 1-bromo-1-nitrooctan-2-ol is a key site for chemical modification, enabling reactions such as dehydration and nucleophilic substitution.

Dehydration to Olefinic Systems (Nitroalkenes)

The dehydration of β-nitro alcohols, such as this compound, is a common method for the synthesis of nitroalkenes. This elimination reaction typically involves the removal of a water molecule from the alcohol, leading to the formation of a carbon-carbon double bond conjugated with the nitro group. The process often requires the use of dehydrating agents. For instance, trifluoroacetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) can be employed to facilitate this transformation. nih.gov The resulting nitroalkene is a valuable intermediate in organic synthesis, participating in various reactions, including Michael additions. nih.govsci-hub.sescribd.com

A general representation of the dehydration of a nitroalkanol to a nitroalkene is shown below:

Scheme 1: General Dehydration of a β-Nitro Alcohol

OH R'

| |

R-CH-CH-NO2 --[Dehydrating Agent]--> R-CH=C(R')-NO2 + H2O```

*In the context of this compound, R would represent a hexyl group, and R' would be a bromine atom.*

Nucleophilic Substitutions and Esterifications at the Hydroxyl Group

The hydroxyl group of alcohols can undergo nucleophilic substitution, although it is a poor leaving group (OH⁻). libretexts.orgyoutube.comTo enhance its leaving group ability, the alcohol is often protonated in a strong acid, converting the hydroxyl group into a much better leaving group (H₂O). libretexts.orgyoutube.comlibretexts.orgThis allows for substitution reactions with various nucleophiles. For primary and secondary alcohols, these reactions can proceed via an S(_N)2 mechanism, while for tertiary alcohols, an S(_N)1 mechanism is more common.

libretexts.orgyoutube.commasterorganicchemistry.com

Esterification is another important reaction of the hydroxyl group. This process involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form an ester. This reaction is often catalyzed by an acid.

google.com

Transformations at the Carbon Bearing Bromine and Nitro Groups

The carbon atom bonded to both the bromine and nitro groups is another reactive center in this compound, allowing for transformations such as reduction of the nitro group, its elimination, and halogen exchange.

Reduction of the Nitro Group to Amine Functionality

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comA variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium-on-carbon is a common and effective method. masterorganicchemistry.comlkouniv.ac.inwikipedia.orgChemical reducing agents are also widely used. For instance, metals such as iron, tin, or zinc in an acidic medium can effectively reduce aromatic nitro compounds to the corresponding primary amines. masterorganicchemistry.comlkouniv.ac.inFor aliphatic nitro compounds, reagents like iron metal in refluxing acetic acid or zinc dust with ammonium (B1175870) chloride are effective. wikipedia.orgMore modern methods may utilize reagents like sodium borohydride (B1222165) in the presence of a transition metal complex. jsynthchem.comThe choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

niscpr.res.inTable 1: Common Reagents for the Reduction of Nitro Groups to Amines

Reagent/Catalyst Conditions Substrate Type Reference(s) H₂, Raney Ni, Pt, or Pd/C Catalytic Hydrogenation Aliphatic & Aromatic masterorganicchemistry.comlkouniv.ac.inwikipedia.org Fe, Sn, or Zn in acid (e.g., HCl) Acidic Medium Primarily Aromatic masterorganicchemistry.comlkouniv.ac.in Zn dust and NH₄Cl Neutral Medium Aliphatic & Aromatic lkouniv.ac.inwikipedia.org NaBH₄ / Ni(PPh₃)₄ Room Temperature, EtOH Aromatic jsynthchem.com Hydrazine glyoxylate (B1226380) with Zn or Mg Room Temperature Aromatic niscpr.res.in

Elimination of the Nitro Group (Denitration)

The elimination of the nitro group, or denitration, is a significant reaction that can lead to the formation of new carbon-carbon bonds or other functional groups. Radical denitration reactions have become important tools in organic synthesis.

sci-hub.se

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method to replace one halogen atom with another. manac-inc.co.jpIn the case of this compound, the bromine atom could potentially be exchanged for another halogen, such as iodine or fluorine. The Finkelstein reaction typically involves treating an alkyl halide with an alkali iodide in a polar solvent like acetone. manac-inc.co.jpMetal-catalyzed halogen exchange reactions have also been developed for aryl and vinyl halides, and similar principles could potentially be applied to appropriately activated alkyl halides. frontiersin.orgThe success of such a reaction depends on several factors, including the nature of the substrate, the incoming and outgoing halogens, and the reaction conditions.

manac-inc.co.jpfrontiersin.org

List of Chemical Compounds

Compound Name This compound Trifluoroacetic anhydride Triethylamine Raney nickel Platinum Palladium-on-carbon Iron Tin Zinc Hydrochloric acid Acetic acid Ammonium chloride Sodium borohydride Acetone

Transformations at the Carbon Bearing Bromine and Nitro Groups

Nef Reaction Pathways

The Nef reaction is a classic transformation in organic chemistry that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organicreactions.orgwikipedia.orgorganic-chemistry.org This reaction typically proceeds via the formation of a nitronate salt by deprotonation of the nitroalkane with a base, followed by acidification to yield the carbonyl compound and nitrous oxide. wikipedia.org The mechanism involves protonation of the nitronate salt to form a nitronic acid, which then undergoes further protonation and nucleophilic attack by water. wikipedia.org

For α-halonitro compounds like this compound, the Nef reaction provides a pathway to α-haloketones or α-haloaldehydes. The reaction conditions, particularly the choice of acid and the pH, are crucial for the successful conversion and to minimize the formation of byproducts like oximes. wikipedia.orgalfa-chemistry.com Various reagents and conditions have been developed to effect the Nef reaction, including strong acids like sulfuric or hydrochloric acid, as well as oxidative and reductive methods. organicreactions.orgwikipedia.orgalfa-chemistry.com For instance, reagents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the Nef reaction under basic, homogeneous conditions for secondary nitroalkanes. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions of α-Bromonitroalkene Derivatives

Derivatives of this compound, specifically α-bromonitroalkenes, are versatile substrates in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. rsc.orglibretexts.org The presence of both a bromo and a nitro group makes these compounds highly reactive dielectrophiles. researchgate.net

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron reagent and an organic halide or triflate. libretexts.orgresearchgate.net In the context of α-bromonitroalkene derivatives, this reaction allows for the stereospecific synthesis of α,β-disubstituted nitroalkenes. uniovi.es The reaction typically involves a Pd(0) catalyst, a base, and an organoboron reagent such as a boronic acid or ester. libretexts.orguniovi.es

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the α-bromonitroalkene to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguniovi.es The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. rsc.orguniovi.es Iron-catalyzed enantioselective Suzuki-Miyaura couplings have also been developed for certain substrates. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling of α-Bromonitroalkenes

| Entry | α-Bromonitroalkene | Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | (Z)-(2-bromo-2-nitrovinyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (E)-(1-nitroethene-1,2-diyl)dibenzene | 92 | uniovi.es |

| 2 | Ethyl (Z)-3-bromo-3-nitroacrylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃ | K₂CO₃ | THF | Ethyl (E)-3-(4-methoxyphenyl)-3-nitroacrylate | 85 | nih.gov |

This table is a representative example and does not reflect all possible reaction conditions.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org For α-bromonitroalkene derivatives, the Sonogashira coupling provides a route to conjugated enynes. researchgate.net

The reaction mechanism involves the formation of a copper acetylide, which then reacts with the palladium-alkenyl intermediate generated from the oxidative addition of the α-bromonitroalkene. wikipedia.org The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.orgresearchgate.net Variations of the Sonogashira coupling, such as copper-free and nickel-catalyzed versions, have also been developed. wikipedia.orgnih.gov

Table 2: Examples of Sonogashira Coupling of α-Bromonitroalkenes

| Entry | α-Bromonitroalkene | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | (Z)-(2-bromo-2-nitrovinyl)benzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | (Z)-1-nitro-1,4-diphenylbut-1-en-3-yne | 88 | researchgate.net |

| 2 | (Z)-1-bromo-1-nitrooct-1-ene | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NEt | DMF | (Z)-8-nitro-7-pentadecen-9-yne | 82 | researchgate.net |

This table is a representative example and does not reflect all possible reaction conditions.

Control of Chemo-, Stereo-, and Regioselectivities in Cross-Couplings

Achieving high levels of chemo-, stereo-, and regioselectivity is a critical aspect of modern organic synthesis. In the palladium-catalyzed cross-coupling reactions of α-bromonitroalkenes, several factors influence the outcome. The stereochemistry of the starting α-bromonitroalkene is often retained in the product, allowing for stereospecific synthesis. uniovi.es

The choice of ligand on the palladium catalyst can significantly impact selectivity. nih.govcam.ac.uk For instance, phosphine (B1218219) ligands can influence the site of cross-coupling by controlling the migration of an organopalladium species. nih.gov In Suzuki-Miyaura reactions, the base also plays a crucial role in controlling selectivity. uniovi.es Non-covalent interactions between the substrate, base, and ligand have been utilized to control site-selectivity in the cross-coupling of certain dihaloarenes. cam.ac.uk Furthermore, rhodium-catalyzed systems have been developed to control regio- and enantioselectivity in the arylation of acyclic allylic systems. nih.gov

Cycloaddition Chemistry of Halonitro-Containing Substrates

Cycloaddition reactions are powerful transformations for the construction of cyclic and heterocyclic systems. libretexts.orgnumberanalytics.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. libretexts.orgwikipedia.org Halonitro-containing substrates, derived from compounds like this compound, can participate in various cycloaddition reactions, leading to the synthesis of complex molecular architectures.

For example, α-bromonitrostyrenes, which can be seen as derivatives, act as effective dielectrophiles in reactions with various nucleophiles, leading to the formation of five-membered rings like dihydrofurans and isoxazolines. researchgate.net The reaction of an alkene with a halogen can proceed through a [2+1] cycloaddition to form a halonium ion intermediate. libretexts.org Additionally, 1,3-dipolar cycloadditions are a valuable method for synthesizing five-membered heterocyclic compounds such as isoxazoles and pyrazoles. numberanalytics.com

Radical-Mediated Transformations and Difunctionalization Strategies

Radical-mediated reactions offer a complementary approach to ionic reactions for the functionalization of organic molecules. unibe.ch The bromo and nitro groups in this compound and its derivatives can be involved in radical transformations. For instance, radical nitration of 2-bromo-2-fluorostyrenes has been used to synthesize α-fluoro-nitroalkenes. researchgate.net

Difunctionalization strategies, where two functional groups are added across a double bond, have been developed using radical intermediates. nsf.govmdpi.com These methods can involve the generation of a carbon-centered radical from an organic halide, which then adds to an alkene. The resulting radical intermediate can be trapped by another species to afford the difunctionalized product. nsf.gov Photoredox catalysis has emerged as a powerful tool for initiating these radical processes under mild conditions. unibe.chmdpi.com

Mechanistic Investigations and Advanced Theoretical Studies

Reaction Mechanism Elucidation for α-Bromo-β-nitroalcohol Formation

The synthesis of α-bromo-β-nitroalcohols such as 1-bromo-1-nitrooctan-2-ol is a multi-step process that relies on fundamental reactions in organic chemistry. The core transformation involves the formation of a carbon-carbon bond via a nitroaldol (Henry) reaction, followed by a halogenation step. Understanding the intricate mechanisms of these reactions is crucial for controlling the reaction outcome and achieving the desired product.

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. wikipedia.orgorganic-chemistry.org The reaction is analogous to the aldol (B89426) reaction and is pivotal in synthetic organic chemistry due to the versatility of the nitro group in subsequent transformations. wikipedia.orgyoutube.comyoutube.com

The mechanism commences with the deprotonation of the nitroalkane at the α-carbon by a base. wikipedia.orgyoutube.com This step is facilitated by the acidity of the α-proton (pKa ≈ 17 in DMSO for typical nitroalkanes), which is a result of the strong electron-withdrawing nature of the nitro group. wikipedia.org This abstraction results in the formation of a resonance-stabilized nitronate anion. youtube.com

Mechanism of the Henry Reaction:

Deprotonation: A base removes a proton from the carbon alpha to the nitro group, forming a nitronate anion. This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group.

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., heptanal (B48729) for the synthesis of a precursor to this compound). This forms a new carbon-carbon single bond and results in a β-nitro alkoxide intermediate. wikipedia.org

Protonation: The alkoxide is subsequently protonated by the conjugate acid of the base used in the first step, or by a proton source upon workup, to yield the final β-nitro alcohol. wikipedia.org

All steps in the Henry reaction are reversible, which can impact the stereochemical outcome of the reaction, particularly when multiple stereocenters are formed. wikipedia.org

To synthesize an α-bromo-β-nitroalcohol, a variation of this reaction is employed where a pre-brominated nitroalkane is used as the starting material. For instance, the synthesis could proceed via the Henry reaction of 1-bromonitromethane with heptanal. The fundamental mechanism remains the same, with the brominated nitronate anion acting as the nucleophile.

The introduction of a bromine atom at the α-position of a nitroalkane is typically achieved through α-halogenation. This reaction is analogous to the α-halogenation of ketones and aldehydes and can be promoted by either acid or base. pressbooks.pubyoutube.com

In the context of forming this compound, the more relevant pathway is base-promoted halogenation, as the key intermediate in the Henry reaction, the nitronate anion, is readily formed under basic conditions. pressbooks.pub

Base-Promoted α-Bromination Mechanism:

Nitronate Formation: A base deprotonates the α-carbon of the nitroalkane (or the β-nitro alcohol product of a Henry reaction) to form the nucleophilic nitronate anion. fiveable.me

Nucleophilic Attack on Bromine: The nitronate anion then attacks an electrophilic bromine source, such as molecular bromine (Br₂). fiveable.me This is an SN2-type attack where the nitronate acts as the nucleophile and a bromide ion acts as the leaving group, resulting in the α-brominated nitro compound.

A critical aspect of base-promoted halogenation is the potential for overreaction. libretexts.org The introduction of an electron-withdrawing halogen atom increases the acidity of any remaining α-protons, making subsequent deprotonation and halogenation steps faster than the first. pressbooks.pub Therefore, to achieve mono-bromination, careful control of stoichiometry and reaction conditions is essential. In contrast, acid-catalyzed halogenation typically results in mono-halogenation because the initial product is less basic than the starting material and is less likely to form the required enol intermediate. pressbooks.pubpearson.com

Dehydrohalogenation is an elimination reaction involving the removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene. While not part of the primary synthesis of this compound, it is a potential side reaction or subsequent transformation of the product, which could lead to a nitroalkene.

Understanding Stereochemical Control Mechanisms in Asymmetric Syntheses

The structure of this compound features two adjacent stereocenters (at C1 and C2). Consequently, controlling the three-dimensional arrangement of these centers is a significant challenge. Asymmetric synthesis provides the tools to selectively produce a specific stereoisomer. ru.nl In the context of the Henry reaction, this is achieved primarily through the use of chiral catalysts. rsc.org

Chiral metal complexes, often involving copper(II), are effective catalysts for enantioselective Henry reactions. organic-chemistry.orgrsc.org These catalysts typically incorporate chiral ligands, such as those derived from amino alcohols or bis(oxazolines). The mechanism of stereochemical control involves the formation of a rigid, chiral transition state.

Model for Stereocontrol in a Catalyzed Asymmetric Henry Reaction:

Catalyst-Substrate Coordination: The chiral catalyst coordinates to both the nitronate anion and the aldehyde. This brings the reactants into close proximity within a defined chiral environment.

Facial Selectivity: The bulky groups of the chiral ligand block one face of either the aldehyde or the nitronate. This steric hindrance forces the nucleophilic attack to occur from the less hindered face, leading to the preferential formation of one enantiomer over the other. youtube.com

Product Release: After the C-C bond is formed, the product is released from the catalyst, allowing the catalytic cycle to continue.

The diastereoselectivity (the relative configuration of the two stereocenters) is also determined in the C-C bond-forming transition state. The relative orientation of the substituents on the nitronate and the aldehyde is influenced by steric and electronic factors, often rationalized by models that predict the lowest energy transition state. In some cases, the reversibility of the Henry reaction can be leveraged, where the thermodynamically most stable diastereomer is formed through a process of equilibration. nih.govnih.gov

Computational and Quantum Chemical Analysis of Reactivity

Advanced theoretical studies provide profound insights into reaction mechanisms, transition state structures, and the origins of selectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules and model reaction pathways. youtube.comresearchgate.net DFT calculations have been successfully applied to elucidate the mechanism of the asymmetric Henry reaction. nih.gov

Computational studies can validate experimentally proposed catalytic cycles by calculating the energies of intermediates and transition states. nih.govresearchgate.net For the Henry reaction, DFT can model the key steps:

Deprotonation: Calculation of the energy barrier for the base-mediated deprotonation of the nitroalkane.

C-C Bond Formation: Locating the transition state for the nucleophilic attack of the nitronate on the aldehyde. This is the crucial stereodetermining step, and DFT can be used to compare the energies of the different transition states leading to various stereoisomers. The calculated energy differences can predict the enantiomeric and diastereomeric ratios, often with high accuracy. nih.gov

Protonation: Modeling the final protonation of the β-nitro alkoxide.

By analyzing the geometries of the transition states, researchers can understand how a chiral catalyst exerts stereocontrol. These models reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrates that are responsible for stabilizing one transition state over others. nih.gov

| Reaction Step | Parameter Calculated | Typical Finding/Insight |

|---|---|---|

| Nitronate Formation | Activation Energy (ΔG‡) | Quantifies the ease of α-proton abstraction by the base. |

| C-C Bond Formation | Transition State Energies | The energy difference between diastereomeric transition states determines the product's stereoselectivity. nih.gov |

| Catalyst-Substrate Complex | Optimized Geometry | Reveals key interactions (coordination, H-bonding) responsible for asymmetric induction. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wuxibiology.com A chemical reaction is essentially an electron transfer from the HOMO of the nucleophile to the LUMO of the electrophile. wuxibiology.comnih.gov

Henry Reaction: In the key C-C bond-forming step, the nitronate anion acts as the nucleophile. Its HOMO, which has significant electron density on the α-carbon, overlaps with the LUMO of the aldehyde. The LUMO of the aldehyde is the π* (pi-antibonding) orbital of the C=O double bond, which is localized on the carbonyl carbon and oxygen atoms. nih.gov A smaller energy gap between the nitronate's HOMO and the aldehyde's LUMO corresponds to a more favorable interaction and a faster reaction. researchgate.net

α-Bromination: In the base-promoted bromination of a nitroalkane, the nitronate anion is again the nucleophile. Its HOMO interacts with the LUMO of the electrophile, Br₂. The LUMO of Br₂ is the σ* (sigma-antibonding) orbital of the Br-Br bond. Electron donation from the nitronate's HOMO into this σ* orbital weakens and ultimately breaks the Br-Br bond, forming the new C-Br bond.

| Reaction Step | Nucleophile (HOMO Source) | Electrophile (LUMO Source) | Interacting Orbitals |

|---|---|---|---|

| Henry Reaction | Nitronate Anion | Aldehyde | HOMO (Nitronate) → LUMO (π* of C=O) |

| α-Bromination | Nitronate Anion | Molecular Bromine (Br₂) | HOMO (Nitronate) → LUMO (σ* of Br-Br) |

Transition State Characterization and Energetic Profiles

The formation of this compound, likely proceeding from the corresponding alkene (1-octene) through a bromonitration reaction, involves several key transition states that dictate the reaction's kinetics and outcome. While specific experimental data for this compound is not available, theoretical models of similar reactions, such as the addition of a halogen and a nitro group to an alkene, provide a framework for understanding its energetic profile.

The reaction is generally initiated by the electrophilic attack of a bromine species on the alkene's double bond, leading to the formation of a cyclic bromonium ion intermediate. This step is characterized by a relatively low activation energy. The subsequent nucleophilic attack by the nitrogen of a nitro group (or its equivalent) on one of the carbon atoms of the bromonium ion is the rate-determining step.

Computational studies on analogous systems, often employing Density Functional Theory (DFT), allow for the characterization of the transition state for this ring-opening step. The geometry of this transition state is crucial, with an elongated C-Br bond and a newly forming C-N bond. The energetic barrier of this step is influenced by the stability of the developing positive charge on the carbon atom and the nucleophilicity of the attacking species.

Table 1: Hypothetical Energetic Profile for the Formation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (1-octene + Br⁺ + NO₂⁻) | 0 |

| 2 | Bromonium ion intermediate | -5 to -10 |

| 3 | Transition State (NO₂⁻ attack) | +10 to +15 |

| 4 | Product (this compound) | -20 to -30 |

Note: The values in this table are illustrative and based on general principles of similar reactions, not on specific experimental or computational data for this compound.

Prediction of Regioselectivity and Stereoselectivity

The synthesis of this compound from 1-octene (B94956) is expected to exhibit high regioselectivity and stereoselectivity. These outcomes can be predicted based on established mechanistic principles of electrophilic additions to alkenes.

Regioselectivity: The addition of an electrophile (like Br⁺) and a nucleophile (like NO₂⁻) to an unsymmetrical alkene such as 1-octene follows Markovnikov's rule or anti-Markovnikov selectivity depending on the reaction conditions and mechanism. In the case of bromonitration, the attack of the nitro group on the intermediate bromonium ion will occur at the more substituted carbon atom that can better stabilize a partial positive charge. However, for a terminal alkene like 1-octene, the attack will preferentially occur at the internal carbon (C2), leading to the formation of this compound, where the nitro group is at the C1 position and the hydroxyl group at the C2 position, following a subsequent hydrolysis or reaction with water. The term regioselectivity refers to the preference for one constitutional isomer over another. quora.comstudy.com

Stereoselectivity: The stereochemical outcome of the reaction is dictated by the mechanism of the nucleophilic attack on the cyclic bromonium ion. This attack typically occurs from the side opposite to the bulky bromine atom, resulting in an anti-addition. This means that the bromine atom and the nitro group (which is subsequently converted to the hydroxyl group) will be on opposite faces of the original double bond. This leads to the formation of a specific stereoisomer. A stereoselective reaction is one that favors the formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com

Structure-Reactivity Relationships within Halonitro Compound Systems

The reactivity of halonitro compounds like this compound is governed by the interplay of the electronic and steric effects of the halogen and nitro functional groups. Understanding these structure-reactivity relationships is key to predicting their chemical behavior.

The presence of both a bromine atom and a nitro group on the same carbon atom (an α-halonitro compound) significantly influences the reactivity of the molecule. The nitro group is a strong electron-withdrawing group, which makes the α-carbon electron-deficient. This electronic effect has several consequences:

Acidity of α-proton: If a proton were present on the α-carbon, it would be highly acidic.

Nucleophilic Substitution: The electron-deficient nature of the α-carbon makes it susceptible to nucleophilic attack. However, the presence of the bulky bromine atom can sterically hinder this approach. The nature of the halogen is also a factor, with reactivity generally following the trend I > Br > Cl > F. nih.gov

Elimination Reactions: In the presence of a base, halonitro compounds can undergo elimination reactions to form nitroalkenes.

The hydroxyl group at the β-position in this compound can also participate in intramolecular reactions, potentially leading to the formation of cyclic ethers or other complex structures under specific conditions. The relative orientation of the functional groups, as determined by the stereochemistry of its formation, will play a crucial role in the feasibility of such intramolecular processes.

Advanced Applications in Organic Synthesis and Material Sciences

Utilization as Versatile Synthons for Complex Molecular Architectures

In the design of organic synthesis, a synthon is a conceptual unit representing a potential starting material for a target molecule. 1-bromo-1-nitrooctan-2-ol is a prime example of a versatile synthon, embodying multiple reactive functionalities that can be addressed selectively to construct intricate molecular frameworks. The geminal bromo-nitro group on the first carbon and the hydroxyl group on the adjacent carbon provide a powerful platform for sequential chemical modifications.

The presence of these functional groups allows chemists to devise synthetic routes that build molecular complexity in a controlled, stepwise manner. nih.gov For instance, the hydroxyl group can be protected, allowing for reactions at the bromo-nitro center, or it can participate directly in reactions such as esterification or etherification. Subsequently, the bromo-nitro moiety can be transformed through various reactions, including nucleophilic substitution of the bromine or reduction of the nitro group to an amine. This amine can then be used to forge new carbon-nitrogen bonds, a critical step in the synthesis of many complex natural products and pharmaceuticals. nih.gov This step-by-step approach is fundamental to the total synthesis of complex molecules. nih.govrsc.org

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Potential Transformations | Application in Complex Architectures |

|---|---|---|---|

| Hydroxyl (-OH) | C-2 | Protection, Oxidation, Esterification, Etherification | Introduction of oxygenated functionalities, linking to other molecular fragments. |

| Bromine (-Br) | C-1 | Nucleophilic Substitution, Radical Reactions | Carbon-carbon and carbon-heteroatom bond formation. |

| Nitro (-NO₂) | C-1 | Reduction to Amine, Denitration, Henry Reaction | Introduction of nitrogen, formation of new C-C bonds, precursor to carbonyls. |

This controlled reactivity makes this compound and related compounds valuable in constructing densely functionalized acyclic chains, which are common motifs in many polyketide and fatty-acid derived natural products.

Precursors for Chiral Building Blocks and Bioactive Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement (chirality). researchgate.net 1-bromo-1-nitroalkan-2-ols, the class of compounds to which this compound belongs, can be synthesized with high stereoselectivity. For example, the reaction of bromonitromethane (B42901) with a chiral aldehyde can produce the corresponding enantiopure bromohydrin with excellent control over the newly formed stereocenters. researchgate.net

This stereocontrol is critical, as it transforms an achiral starting material into a chiral building block. These chiral blocks are invaluable for the total synthesis of bioactive natural products and their analogues. nih.govmdpi.com The defined stereochemistry at the C-1 and C-2 positions of this compound can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with multiple, precisely controlled stereocenters.

Table 2: Examples of Bioactive Scaffolds Accessible from Chiral Bromonitroalkanols

| Chiral Building Block | Potential Bioactive Compound Class | Therapeutic Area |

|---|---|---|

| Enantiopure Aminodiol | Beta-amino acids, Amino sugars | Antibiotics, Antivirals |

| Chiral Nitroalkene | Aza-sugars, Alkaloids | Glycosidase inhibitors, CNS agents |

The ability to reduce the nitro group to an amine while retaining the stereochemistry of the adjacent hydroxyl group yields a chiral 1,2-amino alcohol. This structural motif is a cornerstone of many biologically active compounds, including numerous pharmaceuticals and natural products.

Synthesis of Nitrogen-Containing Heterocyclic Compounds via Nitroalkene Intermediates

Nitrogen-containing heterocycles are fundamental structural units in a vast number of pharmaceuticals, agrochemicals, and natural products. mdpi.comfrontiersin.org A key transformation of this compound involves its conversion into an (E)-nitroalkene intermediate. A samarium-promoted reaction has been reported to efficiently and selectively produce (E)-nitroalkenes from 1-bromo-1-nitroalkan-2-ols in high yields. researchgate.net

This transformation is synthetically powerful because nitroalkenes are exceptionally versatile intermediates for the synthesis of nitrogen-containing heterocycles. The electron-withdrawing nature of the nitro group activates the double bond for a variety of cycloaddition and conjugate addition reactions.

Research findings on the utility of nitroalkenes in heterocyclic synthesis include:

Pyrrole and Indole Synthesis: Nitroalkenes can react with 1,4-dicarbonyl compounds or other suitable precursors to form substituted pyrroles and indoles. mdpi.com

Pyridine (B92270) Synthesis: Various methods exist for constructing the pyridine ring, a common scaffold in pharmaceuticals, using nitroalkenes as key components. mdpi.com

Pyrimidines and Pyrazines: These two-nitrogen-containing heterocycles can also be synthesized from nitroalkene precursors through condensation reactions with reagents like urea (B33335) or thiourea. mdpi.com

The conversion of this compound to its corresponding nitroalkene, 1-nitrooct-1-ene, opens a direct pathway to these important heterocyclic systems. The long alkyl chain (hexyl group) from the octanol (B41247) backbone would be incorporated into the final heterocyclic product, providing lipophilicity which can be advantageous for biological applications.

Integration into Multi-Component Reaction Sequences for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a powerful tool for generating molecular diversity. nih.govfrontiersin.org These reactions are highly valued in drug discovery for their efficiency and ability to rapidly create large libraries of complex molecules. nih.govnih.gov

While direct use of this compound in a classical MCR might be complex, its derivatives are excellent candidates for such sequences. For instance, the derived nitroalkene (1-nitrooct-1-ene) can serve as a potent Michael acceptor in MCRs. An MCR could be designed where a nucleophile adds to the nitroalkene, and the resulting intermediate is trapped by an electrophile in the same pot, leading to highly functionalized products in a single step.

Furthermore, the amine obtained from the reduction of the nitro group can be a key component in renowned MCRs such as the Ugi or Passerini reactions. nih.gov A potential synthetic sequence could involve:

Stereoselective synthesis of this compound.

Reduction of the nitro group to an amine.

Utilization of the resulting chiral amino alcohol in an isocyanide-based MCR to generate a library of diverse, stereochemically-rich peptidomimetic compounds.

This strategy leverages the initial complexity of the building block to generate even greater molecular diversity, which is a central goal of diversity-oriented synthesis (DOS). nih.gov

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 1-bromo-1-nitrooctan-2-ol will likely focus on methodologies that are not only efficient but also environmentally benign. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research is expected to pivot towards greener alternatives.

Key areas of development will include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to control the two stereocenters in this compound will be a primary focus. This will involve the design of novel chiral catalysts, such as organocatalysts or transition-metal complexes, that can facilitate the stereoselective bromonitromethylation of hexanal (B45976) or related aldehydes.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may explore the use of haloperoxidases or other enzymes to catalyze the stereoselective bromination and hydroxylation steps in the synthesis of this compound, offering a highly sustainable and selective approach.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy | Design of novel chiral catalysts |

| Flow Chemistry | Improved safety, scalability, automation | Reactor design and optimization |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Exploration of Novel Reactivity Patterns and Cascade Reactions

The unique arrangement of functional groups in this compound provides a rich platform for exploring novel reactivity and designing elegant cascade reactions. The interplay between the bromine, nitro, and hydroxyl groups can be exploited to construct complex molecular architectures in a single, efficient operation.

Future investigations will likely focus on:

Intramolecular Cyclizations: The hydroxyl group can act as an internal nucleophile, displacing the bromine atom or participating in reactions involving the nitro group to form cyclic ethers or other heterocyclic structures. The conditions required to trigger these cyclizations and the stereochemical outcomes will be of significant interest.

Denitrative Functionalization: The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. Research into the denitrative coupling, reduction, or rearrangement reactions of this compound will open up new avenues for its application in synthesis.

Radical-Mediated Transformations: The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate. The subsequent reactions of this radical, such as addition to alkenes or alkynes, could be harnessed in cascade sequences to build molecular complexity rapidly.

Advancements in Stereochemical Control and Catalyst Design

Achieving precise control over the stereochemistry of this compound is crucial for its potential applications, particularly in medicinal chemistry and materials science. Future research will be heavily invested in the development of sophisticated catalytic systems that can deliver high levels of diastereoselectivity and enantioselectivity.

Key research directions include:

Dual Catalysis: The use of two distinct catalysts that work in concert to control different aspects of the reaction is a powerful strategy. For the synthesis of this compound, a combination of a chiral catalyst for the asymmetric addition step and another catalyst to control the subsequent functionalization could provide access to all possible stereoisomers.

Computational Catalyst Design: Advances in computational chemistry will play a pivotal role in the rational design of new catalysts. Density functional theory (DFT) calculations and other computational tools can be used to predict the stereochemical outcome of a reaction and to design catalysts with improved activity and selectivity.

Substrate-Controlled Diastereoselection: In addition to catalyst control, the inherent stereochemical preferences of the substrate can be exploited to achieve high levels of diastereoselectivity. A detailed understanding of the conformational preferences of the reaction intermediates will be essential for designing highly selective transformations.

Interdisciplinary Applications and Methodological Advancements

The unique structural features of this compound suggest its potential for a wide range of interdisciplinary applications. Future research will likely explore its utility in fields beyond traditional organic synthesis.

Potential areas of application include:

Chemical Biology: The bromo-nitro-alcohol motif could serve as a reactive probe for studying biological processes. The compound could be designed to interact with specific enzymes or receptors, and its reactivity could be used to label or inhibit biological targets.

Materials Science: The functional groups present in this compound could be used to incorporate it into polymeric materials. This could lead to the development of new functional materials with tailored properties, such as antimicrobial coatings or responsive gels.

Development of New Synthetic Reagents: this compound itself could serve as a building block for the synthesis of other complex molecules. Its unique combination of functional groups makes it an attractive starting material for the construction of diverse molecular scaffolds.

| Field | Potential Application | Research Focus |

| Chemical Biology | Reactive probes, enzyme inhibitors | Design and synthesis of labeled derivatives |

| Materials Science | Functional polymers, antimicrobial coatings | Polymerization and material characterization |

| Organic Synthesis | Versatile building block | Exploration of transformations into other valuable compounds |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for preparing 1-bromo-1-nitrooctan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination and nitration of octan-2-ol derivatives. A two-step approach is recommended: (1) nitration of octan-2-ol using nitric acid in a controlled acidic medium, followed by (2) bromination with bromine or N-bromosuccinimide (NBS) under inert conditions. Optimize reaction temperature (e.g., 0–5°C for nitration to prevent decomposition) and stoichiometric ratios (1:1.2 for alcohol-to-bromine) to minimize side products. Monitor purity via TLC or HPLC .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare and NMR spectra with computational predictions (e.g., DFT) for nitro and bromine substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine.

- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values.

- Chromatography : HPLC or GC with a polar stationary phase (e.g., Zorbax Eclipse Plus C18) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to the nitro group’s explosivity and bromine’s toxicity:

- Conduct reactions in a fume hood with blast shields.

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Store the compound in a cool (<10°C), dark environment away from reducing agents.

- Neutralize waste with aqueous sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from conformational isomerism or solvent effects. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., rotamers).

- Use deuterated solvents (e.g., DMSO-d) to stabilize specific conformers.

- Cross-validate with X-ray crystallography (if crystalline) or computational modeling (e.g., Gaussian) to assign peaks accurately .

Q. What strategies are effective for studying the thermodynamic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for nitro groups).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .

Q. How can researchers address low yields in the synthesis of this compound due to competing side reactions?

- Methodological Answer : Side reactions (e.g., over-nitration or bromine displacement) can be mitigated by:

- Using protecting groups (e.g., acetyl) for the alcohol moiety prior to nitration.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.

- Optimizing solvent polarity (e.g., dichloromethane for nitration, carbon tetrachloride for bromination) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound, and how should they be validated?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system with MRM (multiple reaction monitoring) to identify impurities at ppm levels.

- GC-ECD : Electron capture detection for halogenated byproducts.

- Validation : Follow ICH guidelines (e.g., linearity R >0.99, recovery 90–110%, LOD/LOQ <1%) .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to reconcile conflicting literature data on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Perform systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, hexane).

- Use the Hansen solubility parameters (δ, δ, δ) to model interactions.

- Validate with cloud-point titration or gravimetric analysis.

- Note: Discrepancies may arise from differences in sample purity or measurement techniques (e.g., shake-flask vs. HPLC) .

Q. What experimental controls are essential when investigating the biological activity of this compound to ensure reproducibility?

- Methodological Answer :

- Include a negative control (solvent-only) and a positive control (e.g., a known nitroalkane inhibitor).

- Use at least three biological replicates per condition.

- Pre-treat cells or organisms with antioxidants (e.g., ascorbic acid) to isolate nitro-specific effects.

- Report all data with standard deviations and p-values (ANOVA, t-test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.